molecular formula C18H19FN4O3 B2768171 ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946253-60-7

ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No. B2768171
CAS RN: 946253-60-7
M. Wt: 358.373
InChI Key: BWVNHWXFLZPKOF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.373. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing heterocyclic compounds using ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate as a precursor. These methods involve reactions with various reagents to produce compounds with potential applications in drug development and material sciences. For example, the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives explores the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different active methylene reagents (Mohareb et al., 2004).

Crystal Structure and Spectroscopic Studies

The crystal structure and spectroscopic characteristics of new pyridazinone derivatives have been thoroughly investigated. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various domains, including pharmacology and materials science (Kalai et al., 2021).

Biological Activity Analysis

Some derivatives synthesized from this compound have been evaluated for their in vitro biological activities. This includes studies on their potential antibacterial and antifungal properties, showcasing the potential of these compounds in developing new therapeutic agents (Ziegler et al., 1988).

Enzymatic Activity Modulation

Research into the enzymatic activity modulation by compounds derived from this compound has revealed their potential in influencing biochemical pathways. This includes the study of their effects on increasing the reactivity of enzymes like cellobiase, suggesting applications in biotechnology and pharmaceuticals (Abd et al., 2008).

Anticancer and Antioxidant Properties

Novel compounds derived from this compound have been explored for their anticancer and antioxidant properties. Studies indicate that these compounds exhibit significant activities against various cancer cell lines and possess antioxidant capabilities, highlighting their potential in developing new therapeutic agents for cancer treatment and prevention (Thangarasu et al., 2019).

properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-4-26-15(24)10-22-18(25)17-14(16(21-22)11(2)3)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVNHWXFLZPKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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